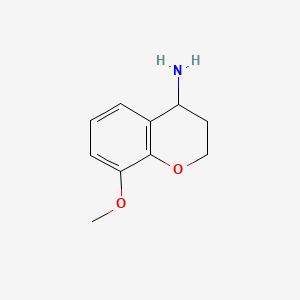

8-Methoxychroman-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methoxychroman-4-amine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

8-Methoxychroman-4-amine is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one analogs have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects

Mode of Action

Chroman-4-one derivatives are known to interact with their targets, leading to various biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Chroman-4-one derivatives have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Chroman-4-one derivatives have been associated with a wide range of pharmacological activities, suggesting that this compound may have similar effects

生化学分析

Biochemical Properties

8-Methoxychroman-4-amine plays a significant role in biochemical reactions due to its unique structure, which includes both amine and methoxy functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to form complexes with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which can influence its biochemical activity . These interactions often involve coordination through the nitrogen atom of the amine group and the oxygen atom of the methoxy group, affecting the compound’s reactivity and stability.

Cellular Effects

This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of chroman-4-one, a related compound, have shown antiparasitic activity by targeting specific enzymes such as pteridine reductase-1 . Although specific studies on this compound are limited, it is likely that it exhibits similar effects on cellular functions due to its structural similarity.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, potentially inhibiting or activating their functions. For instance, chroman-4-one analogs have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . This compound may exert its effects through similar binding interactions, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that their activity can vary depending on the duration of exposure and environmental conditions . It is essential to consider these temporal effects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, studies on similar compounds have shown threshold effects, where a specific dosage range is required to achieve the desired therapeutic outcome . It is important to determine the optimal dosage to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to participate in biochemical reactions that affect metabolic flux and metabolite levels. For instance, chroman-4-one derivatives have been shown to interact with enzymes involved in oxidative stress and inflammation . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, related compounds have been shown to be transported across cell membranes and distributed to specific cellular compartments . Studying the transport and distribution of this compound can provide insights into its biological effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, chroman-4-one derivatives have been shown to localize to peroxisomes and participate in metabolic processes . Understanding the subcellular localization of this compound can help elucidate its role in cellular functions.

生物活性

8-Methoxychroman-4-amine is a compound belonging to the chroman class, characterized by its unique structural features that include a methoxy group at the 8-position and an amino group at the 4-position of the chroman ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Structural Characteristics : The presence of both a methoxy group and an amino group contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors on cell membranes, influencing various signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes, which can lead to therapeutic effects.

- Gene Expression Modulation : The compound may alter the expression of genes associated with critical biological functions, including apoptosis and cell cycle regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds in this class could effectively inhibit Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on their structural modifications.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have indicated that it can induce cytotoxic effects in cancer cell lines, such as human esophageal squamous cell carcinoma (KYSE-510). The mechanism involves G2/M cell cycle arrest and apoptosis, mediated through upregulation of p21 and downregulation of cyclin B1 .

Case Studies and Research Findings

- Cytotoxic Effects on Cancer Cells :

-

Antimicrobial Activity Testing :

- In another study, various derivatives of chroman compounds, including this compound, were tested against bacterial strains. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-6-Fluoro-8-methoxychroman-4-amine | Fluorine substitution at the 6-position | Enhanced reactivity and potential for different biological activity |

| 7-Methoxychroman-4-amine hydrochloride | Hydrochloride salt form | Solubility improvements for pharmacological applications |

| 6-Chloro-8-methoxychroman-4-amine | Chlorine substitution at the 6-position | Exhibits distinct antimicrobial properties |

科学的研究の応用

Chemistry

8-Methoxychroman-4-amine serves as a building block in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, including:

- Oxidation : Can form ketones or carboxylic acids using reagents like potassium permanganate.

- Reduction : Can be reduced to its amine derivatives using hydrogenation catalysts.

- Substitution : The amine group can participate in nucleophilic substitution reactions.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.

- Neuroprotective Effects : Inhibits enzymes like acetylcholinesterase, which are implicated in neurodegenerative diseases such as Alzheimer's.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects:

- Anticancer Activity : Demonstrated significant cytotoxic effects against cancer cell lines (e.g., SK-LU-1, HepG2, MCF7) with IC50 values ranging from approximately 11 to 14 µM.

- Neurological Disorders : Investigated for its role in modulating pathways relevant to neurodegenerative diseases.

Cytotoxicity Against Tumor Cells

A study evaluated the cytotoxic effects of several chroman derivatives, including this compound, on human tumor cell lines. The results indicated notable cytotoxicity comparable to established chemotherapeutic agents.

Neuroprotective Mechanism

In models focusing on Alzheimer's disease, derivatives of this compound were shown to significantly inhibit Aβ aggregation. This property suggests potential applications in developing multi-target drugs for neurodegenerative diseases.

化学反応の分析

Alkylation Reactions

The primary amine group undergoes alkylation via borrowing hydrogen (BH) mechanisms, particularly in the presence of iron-based catalysts. This method avoids traditional alkylation routes requiring pre-activated substrates:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Fe catalyst, alcohols (e.g., pentanol), 130°C | N-alkylated derivatives (e.g., N-pentyl-8-methoxychroman-4-amine) | 74–91% |

Mechanistic Insights :

- The reaction proceeds via dehydrogenation of the alcohol to an aldehyde, followed by imine formation with the amine.

- Subsequent reduction by the catalyst regenerates the active species, enabling monoalkylation with high selectivity .

CO<sub>2</sub> Capture and Carbamate Formation

The amine group reacts with CO<sub>2</sub> under aqueous conditions to form carbamates, a reaction critical for carbon capture technologies:

| Reagents/Conditions | Product | Key Observation | Reference |

|---|---|---|---|

| CO<sub>2</sub>, H<sub>2</sub>O, room temperature | 8-Methoxychroman-4-carbamic acid | Reaction follows a six-membered transition state |

Kinetics :

Nucleophilic Substitution

The methoxy group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd@MOF catalyst, KCN, KOH, NMP, 110°C | 8-Cyanochroman-4-amine | 85% |

Optimized Conditions :

- Polar aprotic solvents (e.g., NMP) enhance reaction efficiency.

- Base selection (KOH > K<sub>2</sub>CO<sub>3</sub>) critically influences conversion rates .

Imine Formation

The amine group reacts with aldehydes to form Schiff bases, intermediates in cascade reactions:

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| 4-Methoxybenzaldehyde, toluene, 130°C | 8-Methoxy-4-(4-methoxybenzylidene)chroman | Precursor for heterocyclic synthesis |

Key Observation :

- Imine intermediates are stabilized by conjugation with the aromatic ring, facilitating subsequent cyclization .

Catalytic Coupling Reactions

The amine participates in deaminative coupling with aryl halides, forming biaryl structures:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ru catalyst, aryl halides, CPME, 130°C | 8-Methoxy-4-(aryl)chroman derivatives | 80–95% |

Mechanism :

Comparative Reactivity

The compound’s reactivity is distinct from structurally similar amines:

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to optimize yield and purity:

| Parameter | Value | Reference |

|---|---|---|

| Optimal temperature | 110–130°C | , |

| Catalyst loading (Fe or Ru) | 0.75–1.5 mol% |

特性

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYXECSRHOYDPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。